molecular formula C18H15NO4S2 B2670299 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one CAS No. 306279-38-9

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B2670299
CAS No.: 306279-38-9
M. Wt: 373.44
InChI Key: ZKCAYAPRWQOUJQ-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C18H15NO4S2 and its molecular weight is 373.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis of geminally activated nitro dienes, including compounds like 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one. These compounds are synthesized through the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids. Their structure is confirmed through NMR and IR spectroscopy, indicating their potential in various chemical applications (Baichurin et al., 2019).

Polymer Chemistry

  • Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones with substituted phenyl side groups have been reported. These polymers are synthesized using electrophilic aromatic conditions and demonstrate significant electrochemical activity, indicating their potential in material science and electronics (Baldwin et al., 2008).

Photophysical Studies

  • The absorption and fluorescence characteristics of similar compounds have been recorded in various solvents. This research is crucial for understanding the solvatochromic effects and intramolecular charge transfer interactions, providing insights into their applications in photophysics and molecular electronics (Kumari et al., 2017).

Molecular Structure Analysis

  • Studies on the molecular and solid-state structure of similar compounds, like the 5-(5-nitro furan-2-ylmethylen) variant, have been conducted. These studies, involving techniques like X-ray powder diffraction and density functional theory, contribute to the understanding of intermolecular interactions and the solid-state behavior of such compounds, impacting materials science and crystallography (Rahmani et al., 2017).

Redox Reactions and Ligand Studies

  • Furan and thiophene diarylmethenes, related to this compound, are explored as redox-active ligands for metal centers. This research can impact the development of nontraditional, stoichiometric, and catalytic redox reactions, indicating potential applications in coordination chemistry and catalysis (Curcio et al., 2018).

Properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-3-(4-nitrophenyl)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c20-16(17-4-2-10-24-17)11-18(25-12-15-3-1-9-23-15)13-5-7-14(8-6-13)19(21)22/h1-10,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCAYAPRWQOUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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